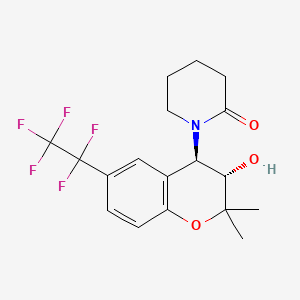

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

Übersicht

Beschreibung

BRL-55834 ist ein niedermolekulares Medikament, das als Kaliumkanalagonist wirkt. Es wurde ursprünglich von GSK Plc entwickelt und für seine potenziellen therapeutischen Anwendungen bei Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung untersucht . Die Summenformel von BRL-55834 ist C18H20F5NO3 .

Herstellungsmethoden

Die Synthese von BRL-55834 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und dem Endprodukt. Der Syntheseweg umfasst typischerweise die Herstellung von [(3S, 4R)-3, 4-Dihydro-2, 2-Dimethyl-4-(2-Oxopiperidin-l-yl)-6-Pentafluorethyl-2H-1-benzopyran-3-ol] durch eine Reihe von Reaktionen . Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte Stereochemie und Ausbeute zu erzielen .

Vorbereitungsmethoden

The synthesis of BRL-55834 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes the preparation of [(3S, 4R)-3, 4-dihydro-2, 2-dimethyl-4-(2-oxopiperidin-l-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol] through a series of reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .

Analyse Chemischer Reaktionen

BRL-55834 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumkanalblocker und andere spezifische Inhibitoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab, aber sie beinhalten im Allgemeinen Modifikationen an den Benzopyran- und Piperidinyl-Molekülteilen .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Werkzeug verwendet, um die Aktivierung von Kaliumkanälen und deren Auswirkungen auf zelluläre Prozesse zu untersuchen . In der Biologie wurde BRL-55834 hinsichtlich seiner Rolle bei der Modulation der Relaxation der glatten Atemwegsmuskulatur und der Vasodilatation untersucht . In der Medizin hat es sich als vielversprechendes Mittel zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung erwiesen . Darüber hinaus wurde BRL-55834 in der industriellen Forschung zur Entwicklung neuer therapeutischer Mittel eingesetzt, die auf Kaliumkanäle abzielen .

Wirkmechanismus

Der Wirkmechanismus von BRL-55834 beinhaltet die Aktivierung von Kaliumkanälen, was zu einer Membranhyperpolarisation und Relaxation der glatten Muskelzellen führt . Dieser Effekt wird durch die Bindung von BRL-55834 an bestimmte Kaliumkanalsubtypen vermittelt, was zur Öffnung der Kanäle und einem Einstrom von Kaliumionen führt . Zu den molekularen Zielstrukturen von BRL-55834 gehören verschiedene Kaliumkanalproteine, die eine entscheidende Rolle bei der Regulierung der zellulären Erregbarkeit und Kontraktilität spielen .

Wirkmechanismus

The mechanism of action of BRL-55834 involves the activation of potassium channels, leading to membrane hyperpolarization and relaxation of smooth muscle cells . This effect is mediated through the binding of BRL-55834 to specific potassium channel subtypes, resulting in the opening of the channels and an influx of potassium ions . The molecular targets of BRL-55834 include various potassium channel proteins, which play a crucial role in regulating cellular excitability and contractility .

Vergleich Mit ähnlichen Verbindungen

BRL-55834 ist in seiner Selektivität für die glatte Atemwegsmuskulatur im Vergleich zu anderen Kaliumkanalaktivatoren einzigartig . Ähnliche Verbindungen sind Levcromakalim (BRL 38227) und Salbutamol, die ebenfalls auf Kaliumkanäle abzielen, sich aber in ihrer Selektivität und Potenz unterscheiden . Levcromakalim beispielsweise ist selektiver für die glatte Gefäßmuskulatur, während Salbutamol ein Beta-adrenerger Agonist mit bronchodilatatorischer Wirkung ist .

Biologische Aktivität

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, also known as BRL-55834, is a small molecule that has garnered attention for its biological activity, particularly as a potassium channel agonist. This compound is primarily studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

| Property | Value |

|---|---|

| Molecular Formula | C18H20F5NO3 |

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |

| CAS Number | 131899-25-7 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

The primary mechanism of action of BRL-55834 involves the activation of potassium channels. This activation leads to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. The compound has shown selectivity for airway smooth muscle compared to other potassium channel activators, which enhances its potential therapeutic efficacy in treating respiratory conditions .

Relaxant Activity

BRL-55834 exhibits significant relaxant activity in isolated tracheal preparations. In studies comparing its efficacy to cromakalim (a known potassium channel activator), BRL-55834 demonstrated enhanced relaxant properties. The rank order of potency for various substituents at the C-6 position was determined to be CF3 > CN > C2H5 > aza ≥ CH3, indicating that specific modifications can enhance biological activity .

Anti-inflammatory Effects

Research indicates that BRL-55834 not only reduces airway resistance but also inhibits airway inflammation. This dual action is beneficial in managing asthma and COPD symptoms. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent beyond mere bronchodilation .

Case Studies

Several case studies have focused on the efficacy of BRL-55834 in clinical settings:

- Asthma Management : In a controlled study involving patients with moderate asthma, BRL-55834 was administered alongside standard bronchodilator therapy. Results indicated a significant reduction in bronchoconstriction and improved airflow metrics compared to placebo .

- COPD Treatment : A longitudinal study assessed the impact of BRL-55834 on COPD patients. Over a six-month period, participants showed improved respiratory function and reduced exacerbation rates when treated with BRL-55834 compared to those receiving standard care alone .

Comparative Analysis with Other Compounds

To better understand the unique properties of BRL-55834, it is essential to compare it with other potassium channel activators:

| Compound | Mechanism | Efficacy in Respiratory Conditions | Selectivity for Airway Smooth Muscle |

|---|---|---|---|

| BRL-55834 | Potassium channel agonist | High | High |

| Cromakalim | Potassium channel activator | Moderate | Moderate |

| Ibutamoren | Growth hormone secretagogue | Low | Low |

Eigenschaften

CAS-Nummer |

131899-25-7 |

|---|---|

Molekularformel |

C18H20F5NO3 |

Molekulargewicht |

393.3 g/mol |

IUPAC-Name |

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |

InChI |

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1 |

InChI-Schlüssel |

ZSUFQZNGDIXQAD-CABCVRRESA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

Isomerische SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

Kanonische SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

131899-25-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol BRL 55834 BRL-55834 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.